Cas no 2229303-91-5 (3-(3-chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-amine)

3-(3-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-amine is a fluorinated aromatic amine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-methoxy-substituted phenyl ring and a trifluoromethyl group, enhancing its stability and bioactivity. The compound’s unique electronic properties, conferred by the trifluoromethyl moiety, may improve binding affinity in target interactions. Its chlorine and methoxy substituents further modulate reactivity, making it a versatile intermediate for synthetic modifications. This compound is of interest in the development of bioactive molecules due to its balanced lipophilicity and potential metabolic resistance. Suitable for controlled laboratory use, it requires handling under appropriate safety protocols.
3-(3-chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-amine structure
2229303-91-5 structure
Product Name:3-(3-chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-amine
CAS No:2229303-91-5
MF:C10H11ClF3NO
MW:253.64865231514
CID:5796684
PubChem ID:165715313
Update Time:2025-06-09

3-(3-chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-amine
    • EN300-1950179
    • 2229303-91-5
    • Inchi: 1S/C10H11ClF3NO/c1-16-9-6(3-2-4-7(9)11)5-8(15)10(12,13)14/h2-4,8H,5,15H2,1H3
    • InChI Key: RSEZRQCSWVCGAM-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1OC)CC(C(F)(F)F)N

Computed Properties

  • Exact Mass: 253.0481262g/mol
  • Monoisotopic Mass: 253.0481262g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 35.2Ų

3-(3-chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-amine Pricemore >>

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Additional information on 3-(3-chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-amine

Introduction to 3-(3-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-amine (CAS No. 2229303-91-5)

3-(3-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-amine, also known by its CAS number 2229303-91-5, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chlorinated and methoxylated aromatic ring and a trifluoromethyl group attached to an amine functionality. These structural elements contribute to its potential therapeutic applications and make it an intriguing subject for further investigation.

The chemical structure of 3-(3-chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-amine is composed of a 3-chloro-2-methoxyphenyl moiety and a 1,1,1-trifluoropropan-2-amine fragment. The presence of the chlorine atom and the methoxy group on the phenyl ring imparts specific electronic and steric properties that can influence its biological activity. The trifluoromethyl group, known for its electron-withdrawing effect, further modulates the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Recent studies have explored the potential of 3-(3-chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-amine in various therapeutic areas. One notable area of interest is its activity as a serotonin receptor modulator. Serotonin receptors play a crucial role in regulating mood, sleep, and appetite, making them important targets for the development of drugs to treat conditions such as depression, anxiety, and sleep disorders. Research has shown that 3-(3-chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-amine exhibits selective binding to specific serotonin receptor subtypes, which could potentially lead to more targeted and effective treatments with fewer side effects.

In addition to its potential as a serotonin receptor modulator, 3-(3-chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-amine has also been investigated for its anti-inflammatory properties. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation that can lead to tissue damage and functional impairment. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in both in vitro and in vivo models. These findings suggest that 3-(3-chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-amine may have therapeutic potential in managing inflammatory conditions.

The pharmacokinetic profile of 3-(3-chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-amine has also been a focus of recent research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its use in drug development. Studies have shown that the trifluoromethyl group enhances the lipophilicity of the compound, which can improve its bioavailability and tissue penetration. However, this also raises concerns about potential metabolic stability and toxicity. Therefore, ongoing research aims to balance these properties to ensure safe and effective use.

Clinical trials are an essential step in evaluating the safety and efficacy of new compounds like 3-(3-chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-amine. Early-phase clinical trials have demonstrated promising results in terms of safety profiles and pharmacodynamic effects. These trials have provided valuable insights into the dosing regimens and potential side effects associated with this compound. As research progresses, larger-scale clinical trials will be necessary to confirm these findings and establish the full therapeutic potential of 3-(3-chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-amine.

In conclusion, 3-(3-chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-amine (CAS No. 2229303-91-5) is a promising compound with diverse therapeutic applications. Its unique structural features make it an attractive candidate for further development in areas such as serotonin receptor modulation and anti-inflammatory treatments. Ongoing research continues to explore its pharmacological properties and clinical potential, paving the way for new advancements in medicinal chemistry and pharmaceutical science.

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